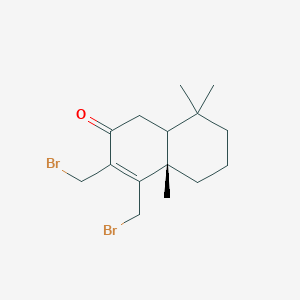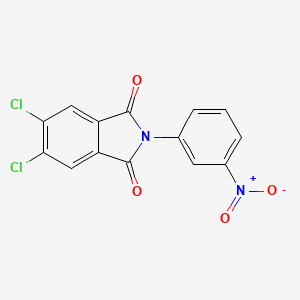![molecular formula C18H16N8O3 B11542604 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazole moiety, and the final condensation with the naphthalen-1-ylmethylidene group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Oxadiazole Derivatives: Compounds containing the oxadiazole moiety.
Hydrazide Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N’-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H16N8O3 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N-[(E)-naphthalen-1-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H16N8O3/c1-28-10-14-15(21-25-26(14)17-16(19)23-29-24-17)18(27)22-20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,10H2,1H3,(H2,19,23)(H,22,27)/b20-9+ |
InChI-Schlüssel |
VVKWYFAYAFLLCA-AWQFTUOYSA-N |
Isomerische SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)


![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
